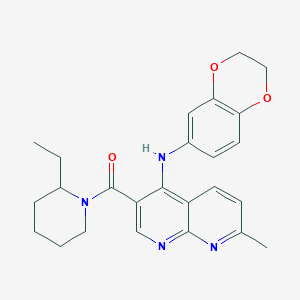![molecular formula C24H18FNO3S B2561976 [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone CAS No. 866864-18-8](/img/structure/B2561976.png)
[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is a chemical compound that belongs to the class of sulfonyl quinoline derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This compound has been extensively studied for its potential applications in cancer therapy, as well as in other fields of biomedical research.
作用機序
The mechanism of action of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is based on its ability to inhibit the enzymatic activity of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone. [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is an essential enzyme that plays a critical role in DNA repair processes, such as base excision repair and single-strand break repair. Inhibition of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce DNA damage, activate cell death pathways, and inhibit tumor growth. In normal cells, [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone has been shown to have minimal toxicity and does not affect DNA repair processes significantly.
実験室実験の利点と制限
The advantages of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone for lab experiments include its high potency and selectivity as a [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitor, its good pharmacokinetic properties, and its well-established synthesis method. However, there are also some limitations, such as the need for specialized equipment and expertise to handle this compound safely, and the potential for off-target effects on other enzymes or cellular processes.
将来の方向性
There are several potential future directions for research on [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and related compounds. These include:
1. Optimization of the pharmacokinetic properties of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone to improve its efficacy and safety in clinical settings.
2. Development of combination therapies using [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and other anticancer agents to enhance the therapeutic effect.
3. Investigation of the potential applications of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitors in other fields of biomedical research, such as neurodegenerative diseases, inflammation, and aging.
4. Exploration of the mechanism of action of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and related compounds at the molecular and cellular levels to gain a better understanding of their biological effects.
5. Development of new synthetic methods for [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and related compounds to facilitate their production and reduce their cost.
In conclusion, [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is a promising compound with significant potential in cancer therapy and other fields of biomedical research. Its mechanism of action as a [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitor has been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research is needed to optimize its pharmacokinetic properties, explore its potential applications, and develop new synthetic methods.
合成法
The synthesis of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone involves several steps, starting from commercially available starting materials. The detailed procedure is beyond the scope of this paper, but it has been described in several scientific publications. The synthesis is typically carried out using standard techniques of organic chemistry, including chromatography and spectroscopy.
科学的研究の応用
The primary research application of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is in the field of cancer therapy. [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitors have shown promising results in preclinical and clinical studies as a new class of anticancer agents. They work by selectively targeting cancer cells that have defects in DNA repair pathways, leading to cell death. [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone has been shown to be a potent [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitor, with high selectivity and good pharmacokinetic properties.
特性
IUPAC Name |
[6-ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-2-16-8-13-22-20(14-16)24(30(28,29)19-11-9-18(25)10-12-19)21(15-26-22)23(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJPELEYYKJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

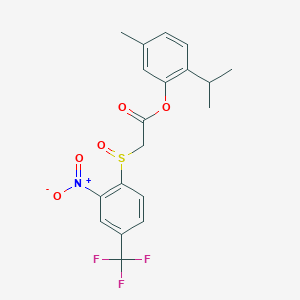
![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)
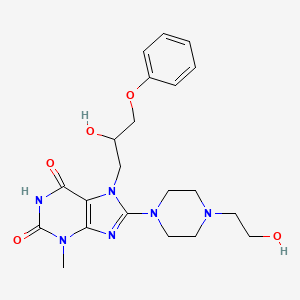

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)
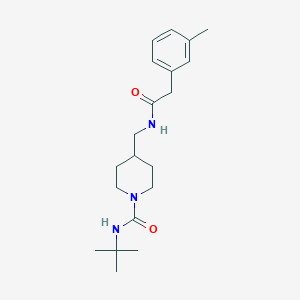
![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)
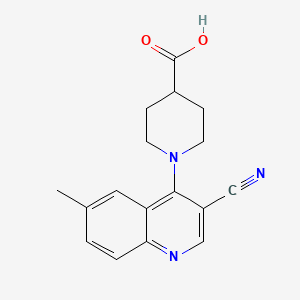
![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)
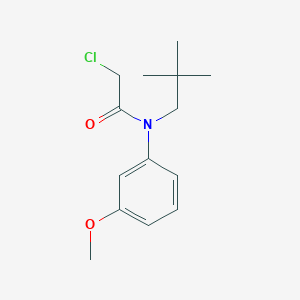
![methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2561913.png)
![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)
